4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one

Lipophilicity XLogP3 Physicochemical profiling

4-[1-(4-Methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one (CAS 1097835-41-0; C18H25N3O5S; MW 395.47) belongs to the sulfonylpiperidine-piperazinone hybrid scaffold class, a chemotype under investigation in medicinal chemistry for enzyme inhibition and receptor modulation. Its closest structural analogs—differing solely in the para substituent on the benzenesulfonyl ring—are the 4-fluoro (CAS 1103664-24-9; C17H22FN3O4S; MW 383.44) and 4-chloro (CAS 1214209-79-6; C17H22ClN3O4S; MW 399.89) derivatives.

Molecular Formula C18H25N3O5S
Molecular Weight 395.47
CAS No. 1097835-41-0
Cat. No. B2776949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one
CAS1097835-41-0
Molecular FormulaC18H25N3O5S
Molecular Weight395.47
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H25N3O5S/c1-13-17(22)19-9-11-21(13)18(23)14-4-3-10-20(12-14)27(24,25)16-7-5-15(26-2)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,19,22)
InChIKeyCDCJDDLWUSHYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(4-Methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one (CAS 1097835-41-0): Scaffold Identity and Comparator Landscape for Procurement Evaluation


4-[1-(4-Methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one (CAS 1097835-41-0; C18H25N3O5S; MW 395.47) belongs to the sulfonylpiperidine-piperazinone hybrid scaffold class, a chemotype under investigation in medicinal chemistry for enzyme inhibition and receptor modulation . Its closest structural analogs—differing solely in the para substituent on the benzenesulfonyl ring—are the 4-fluoro (CAS 1103664-24-9; C17H22FN3O4S; MW 383.44) and 4-chloro (CAS 1214209-79-6; C17H22ClN3O4S; MW 399.89) derivatives [1][2]. The broader sulfonylpiperidine class has been claimed in patents targeting long-chain fatty acyl elongase (LCE) and cannabinoid receptor 1 (CB1), establishing precedent for therapeutic relevance [3].

Why the 4-Methoxybenzenesulfonyl Substituent in CAS 1097835-41-0 Cannot Be Assumed Interchangeable with 4-Fluoro or 4-Chloro Analogs


The three compounds in this congeneric series (4-OCH3, 4-F, 4-Cl) share an identical piperidine-3-carbonyl-3-methylpiperazin-2-one core, yet differ critically in the electronic character of the para-substituted benzenesulfonyl group. The methoxy substituent is electron-donating (Hammett σp = −0.27), whereas the fluoro (σp = +0.06) and chloro (σp = +0.23) groups are electron-withdrawing, creating divergent electronic profiles at the sulfonamide linkage and the aromatic ring [1]. These electronic differences are expected to alter target binding affinity, metabolic stability (O-demethylation vs. oxidative defluorination/dechlorination), and solubility. Furthermore, the methoxy oxygen introduces an additional hydrogen bond acceptor site absent in the halogenated analogs, potentially changing pharmacophoric recognition [2]. Interchanging these compounds without experimental validation would confound structure-activity relationship (SAR) interpretation and lead to erroneous conclusions in lead optimization campaigns.

Quantitative Differentiation Evidence: 4-Methoxy vs. 4-Fluoro and 4-Chloro Congeners of the Piperidine-3-Carbonyl-3-Methylpiperazin-2-One Series


Lipophilicity Modulation: XLogP3 Comparison Across the Methoxy, Fluoro, and Chloro Series

The 4-methoxy analog (target compound, CAS 1097835-41-0) is expected to exhibit an XLogP3 value intermediate between the 4-fluoro (XLogP3 = 0.6) and 4-chloro (XLogP3 = 1.2) congeners, consistent with the lipophilic contribution of the methoxy group (π = −0.02) versus fluorine (π = +0.14) and chlorine (π = +0.71) [1][2]. The fluoro analog has a computed XLogP3 of 0.6 and the chloro analog 1.2, both with identical topological polar surface area (TPSA = 95.2 Ų) [2][3]. The methoxy analog is predicted to have XLogP3 ≈ 0.8–1.0, placing it in a distinct lipophilicity window that may translate into differential membrane permeability and oral absorption characteristics [1]. Note: The XLogP3 value for CAS 1097835-41-0 has not been independently verified in a peer-reviewed publication; the comparison is based on class-level inference from established substituent constant relationships.

Lipophilicity XLogP3 Physicochemical profiling Drug-likeness ADME

Electronic Substituent Effects: Hammett σ Constants as Predictors of Sulfonamide Reactivity and Target Binding

The 4-methoxy group (Hammett σp = −0.27) is strongly electron-donating, while the 4-fluoro (σp = +0.06) and 4-chloro (σp = +0.23) substituents are electron-withdrawing [1]. This fundamental electronic divergence alters the electron density at the sulfonamide sulfur and nitrogen atoms, affecting both the acidity of the sulfonamide N–H and the strength of hydrogen bond and electrostatic interactions with target proteins [2]. In sulfonamide-based enzyme inhibitors, electron-donating para substituents have been shown to reduce sulfonamide N–H acidity (increasing pKa), which can weaken charge-assisted hydrogen bonding to catalytic residues while enhancing hydrophobic contacts in the aryl binding pocket [3]. The methoxy analog is therefore expected to exhibit a binding mode distinct from its halogenated counterparts, with potentially different selectivity profiles across related targets.

Hammett equation Electronic effects SAR Sulfonamide Binding affinity

Hydrogen Bond Acceptor Capacity: Additional HBA Site in Methoxy Analog Differentiates Pharmacophoric Profile

The 4-methoxybenzenesulfonyl group introduces an additional hydrogen bond acceptor (HBA) site via the methoxy oxygen, bringing the total HBA count to 6 for the target compound (C18H25N3O5S), compared with 5 HBA for the 4-chloro analog (C17H22ClN3O4S) and 6 HBA for the 4-fluoro analog (C17H22FN3O4S) [1][2]. However, the methoxy oxygen is a stronger HBA than the fluorine substituent due to its greater polarizability and lone pair availability. The topological polar surface area (TPSA) is identical at 95.2 Ų across all three analogs, indicating that the methoxy oxygen does not significantly increase overall polarity, but rather redistributes the HBA capacity within a similar molecular footprint [1][2]. This subtle pharmacophoric distinction may confer differential recognition by proteins that utilize specific hydrogen bond geometries in their ligand binding sites.

Hydrogen bond acceptor Pharmacophore Ligand efficiency Molecular recognition

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics and Downstream Developability

The target compound (MW = 395.47 g/mol) has a molecular weight intermediate between the 4-fluoro (MW = 383.44) and 4-chloro (MW = 399.89) analogs [1][2]. In lead optimization, a molecular weight difference of 12–16 Da between congeners can significantly affect ligand efficiency indices (LE = 1.4 × pIC50 / heavy atom count) and lipophilic ligand efficiency (LLE = pIC50 − logP) when potency differences are factored in [3]. Even in the absence of potency data, the MW differential means that the methoxy analog, if equipotent to the chloro analog, would have superior ligand efficiency due to lower molecular weight. Conversely, if the methoxy analog were equipotent to the fluoro analog, its higher MW would penalize LE metrics. This creates a non-trivial trade-off that must be empirically resolved, making the methoxy analog a necessary comparator in any comprehensive SAR assessment.

Ligand efficiency Molecular weight Lead-likeness Fragment-based drug design Developability

Availability and Purity Benchmarking: Procurement-Ready Status Relative to Halogenated Analogs

All three congeners (4-OCH3, 4-F, 4-Cl) are available from multiple commercial suppliers as research-grade compounds . The 4-methoxy target compound (CAS 1097835-41-0) is offered with typical purity specifications of ≥95% (HPLC), consistent with its halogenated analogs [1][2]. All three compounds are supplied as non-GMP research materials for in vitro and in vivo preclinical studies. No significant differential in lead time, cost, or minimum order quantity has been reported across these three analogs based on publicly available supplier catalogs, positioning the methoxy derivative as equally accessible for procurement alongside its halogenated counterparts.

Compound sourcing Purity Availability Lead time Procurement

Recommended Procurement and Application Scenarios for 4-[1-(4-Methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one (CAS 1097835-41-0)


Systematic Para-Substituent SAR in Sulfonamide-Based Lead Optimization

The target compound is the sole electron-donating member of a three-compound para-substituent set (4-OCH3, 4-F, 4-Cl) that samples the Hammett σp range from −0.27 to +0.23 [1]. Procuring all three enables construction of a Hammett plot correlating biological activity with substituent electronic character, a standard physical organic chemistry approach for diagnosing the electronic requirements of the target binding site. This systematic SAR approach has been validated across multiple sulfonamide-based inhibitor programs [2]. The methoxy analog is irreplaceable in this set because no halogen substituent can replicate its electron-donating character.

Metabolic Stability Screening: Differentiating Oxidative Metabolism Pathways

The 4-methoxy group is susceptible to cytochrome P450-mediated O-demethylation, generating a phenolic metabolite that can be further conjugated (glucuronidation/sulfation), whereas the fluoro and chloro analogs undergo distinct metabolic fates (oxidative defluorination/dechlorination or ring hydroxylation) [1]. Testing all three compounds in parallel in hepatocyte or liver microsome stability assays enables deconvolution of substituent-specific metabolic liabilities, guiding the selection of the most metabolically stable para-substituted benzenesulfonyl group for further optimization.

Hydrogen Bond Pharmacophore Mapping in Structure-Based Drug Design

The methoxy oxygen provides a stronger hydrogen bond acceptor site than the fluorine substituent and an additional HBA relative to chlorine [1][2]. When co-crystallized or modeled with a target protein of interest, the methoxy analog can probe whether a hydrogen bond acceptor at the para position of the benzenesulfonyl group is tolerated or preferred by the binding site, information that is inaccessible from the halogenated analogs alone [3]. This makes the methoxy compound an essential tool for pharmacophore mapping in structure-based drug design campaigns.

Physicochemical Property Profiling for CNS Drug Discovery Programs

The predicted XLogP3 window of ~0.8–1.0 for the methoxy analog places it at the lower boundary of typical CNS drug space (XLogP3 1–5), whereas the fluoro analog (XLogP3 = 0.6) falls below this range and the chloro analog (XLogP3 = 1.2) enters it [1][2]. For CNS-targeted programs where fine-tuning of lipophilicity is critical for balancing blood-brain barrier penetration with metabolic stability, procuring all three analogs provides a calibrated lipophilicity gradient for assessing the impact on brain exposure in parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion studies.

Quote Request

Request a Quote for 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.